molecular formula C24H16Cl3N3S B2637180 (2Z)-2-(3-chlorophenyl)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile CAS No. 478041-76-8

(2Z)-2-(3-chlorophenyl)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile

Cat. No.: B2637180
CAS No.: 478041-76-8
M. Wt: 484.82
InChI Key: UHEBWDZUYBHRLX-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2Z)-2-(3-chlorophenyl)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6400^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile” is a synthetic organic molecule characterized by its complex structure, which includes multiple aromatic rings, chlorine atoms, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-2-(3-chlorophenyl)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile” typically involves multi-step organic reactions. The process may start with the preparation of the core tricyclic structure, followed by the introduction of the chlorophenyl and dichlorophenyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the nitrile group via a dehydration reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine

Potential applications in medicine include the development of new pharmaceuticals for the treatment of diseases. The compound’s structure may allow it to interact with specific enzymes or receptors in the body.

Industry

In materials science, the compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can be studied using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(3-chlorophenyl)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile: is similar to other compounds with tricyclic structures and multiple halogen substituents.

    (2Z)-2-(3-bromophenyl)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile: Similar structure with bromine instead of chlorine.

    (2Z)-2-(3-chlorophenyl)-3-[4-(2,4-difluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile: Similar structure with fluorine instead of chlorine.

Uniqueness

The unique combination of chlorine atoms and the specific tricyclic structure of “this compound” may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl3N3S/c25-16-5-3-4-14(10-16)15(13-28)11-21-23(18-9-8-17(26)12-19(18)27)29-24-30(21)20-6-1-2-7-22(20)31-24/h3-5,8-12H,1-2,6-7H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEBWDZUYBHRLX-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)C=C(C#N)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)/C=C(\C#N)/C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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